Cas no 1042-85-9 (2,4,6(1H,3H,5H)-Pyrimidinetrione,1-cyclohexyl-5-ethyl-3-phenyl-)
1042-85-9 structure
Product Name:2,4,6(1H,3H,5H)-Pyrimidinetrione,1-cyclohexyl-5-ethyl-3-phenyl-
CAS-nummer:1042-85-9
MF:C18H22N2O3
MW:314.378884792328
CID:152312
PubChem ID:13968
Update Time:2025-04-19
2,4,6(1H,3H,5H)-Pyrimidinetrione,1-cyclohexyl-5-ethyl-3-phenyl- Chemische en fysische eigenschappen
Naam en identificatie
-
- 2,4,6(1H,3H,5H)-Pyrimidinetrione,1-cyclohexyl-5-ethyl-3-phenyl-
- 1-cyclohexyl-5-ethyl-3-phenyl-1,3-diazinane-2,4,6-trione
- 1-Cyclohexyl-5-ethyl-3-phenylbarbituric acid
- 1-Cyclohexyl-5-ethyl-3-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione
- DTXSID50908865
- BARBITURIC ACID, 1-CYCLOHEXYL-5-ETHYL-3-PHENYL-
- BRN 0897064
- 1042-85-9
-
- Inchi: 1S/C18H22N2O3/c1-2-15-16(21)19(13-9-5-3-6-10-13)18(23)20(17(15)22)14-11-7-4-8-12-14/h3,5-6,9-10,14-15H,2,4,7-8,11-12H2,1H3
- InChI-sleutel: VHGLHDSRPPOBQD-UHFFFAOYSA-N
- LACHT: O=C1C(CC)C(N(C2C=CC=CC=2)C(N1C1CCCCC1)=O)=O
Berekende eigenschappen
- Exacte massa: 314.16316
- Monoisotopische massa: 314.163
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 0
- Aantal waterstofbondacceptatoren: 3
- Zware atoomtelling: 23
- Aantal draaibare bindingen: 3
- Complexiteit: 479
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 1
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- Topologisch pooloppervlak: 57.7A^2
- XLogP3: 3.5
Experimentele eigenschappen
- Dichtheid: 1.209
- Kookpunt: 434.9°C at 760 mmHg
- Vlampunt: 181°C
- Brekindex: 1.571
- PSA: 57.69
- LogboekP: 3.34360
2,4,6(1H,3H,5H)-Pyrimidinetrione,1-cyclohexyl-5-ethyl-3-phenyl- Gerelateerde literatuur
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Nan Fu,Naphaporn Chiewchan,Xiao Dong Chen Food Funct., 2020,11, 211-220
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Joseph H. Bisesi,Tara Sabo-Attwood Environ. Sci.: Nano, 2014,1, 574-583
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4. Excimer emission and magnetoluminescence of radical-based zinc(ii) complexes doped in host crystals†Shojiro Kimura,Tetsuro Kusamoto Chem. Commun., 2020,56, 11195-11198
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Craig A. Kelly,David R. Rosseinsky Phys. Chem. Chem. Phys., 2001,3, 2086-2090
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